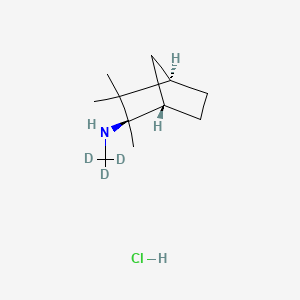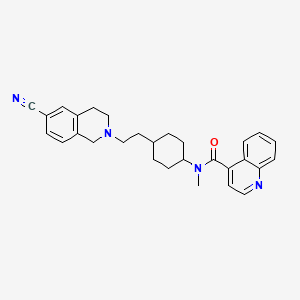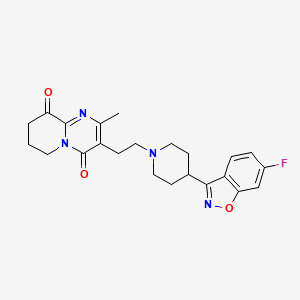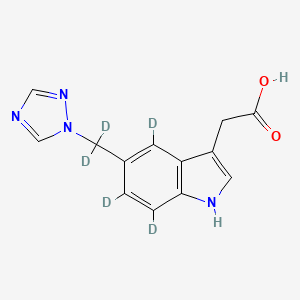
(3S)-1-(1,1,2,2,3,3,3-Heptadeuteriopropyl)-3-(3-methylsulfonylphenyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-1-(1,1,2,2,3,3,3-Heptadeuteriopropyl)-3-(3-methylsulfonylphenyl)piperidine is a chemical compound that has gained attention in the scientific community for its potential applications in research. This compound is a labeled analogue of a commonly used antidepressant, duloxetine. The deuterium atoms in this compound make it useful for studying the mechanism of action and metabolic pathways of duloxetine.
作用機序
The mechanism of action of duloxetine involves the inhibition of serotonin and norepinephrine reuptake. This leads to increased levels of these neurotransmitters in the brain, which is thought to be responsible for its antidepressant effects. (3S)-1-(1,1,2,2,3,3,3-Heptadeuteriopropyl)-3-(3-methylsulfonylphenyl)piperidine can be used to study the mechanism of action of duloxetine by tracking its distribution and metabolism in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3S)-1-(1,1,2,2,3,3,3-Heptadeuteriopropyl)-3-(3-methylsulfonylphenyl)piperidine are not well understood. However, it is expected to have similar effects to duloxetine, including the inhibition of serotonin and norepinephrine reuptake.
実験室実験の利点と制限
The advantages of using (3S)-1-(1,1,2,2,3,3,3-Heptadeuteriopropyl)-3-(3-methylsulfonylphenyl)piperidine in lab experiments include its ability to track the fate of duloxetine in the body and gain insights into its pharmacokinetics and pharmacodynamics. However, the limitations include the cost and complexity of synthesizing this compound.
将来の方向性
There are several future directions for research involving (3S)-1-(1,1,2,2,3,3,3-Heptadeuteriopropyl)-3-(3-methylsulfonylphenyl)piperidine. These include:
1. Studying the metabolism and pharmacokinetics of duloxetine in different populations, such as children and the elderly.
2. Investigating the potential use of duloxetine in treating other psychiatric and neurological disorders, such as anxiety and chronic pain.
3. Developing new analogues of duloxetine that have improved efficacy and fewer side effects.
4. Studying the effects of long-term use of duloxetine on the brain and other organs.
Conclusion:
(3S)-1-(1,1,2,2,3,3,3-Heptadeuteriopropyl)-3-(3-methylsulfonylphenyl)piperidine is a useful compound for studying the mechanism of action and metabolic pathways of duloxetine. Its ability to track the fate of duloxetine in the body makes it a valuable tool for scientific research. While there are limitations to its use, there are several future directions for research involving this compound and duloxetine.
合成法
The synthesis of (3S)-1-(1,1,2,2,3,3,3-Heptadeuteriopropyl)-3-(3-methylsulfonylphenyl)piperidine involves multiple steps. The starting material, 3-methylsulfonylphenylacetonitrile, is first reacted with (3S)-1-(1,1,2,2,3,3,3-Heptadeuteriopropyl)piperidin-3-ol to form the corresponding imine. This imine is then reduced with sodium borohydride to yield the final product.
科学的研究の応用
The primary application of (3S)-1-(1,1,2,2,3,3,3-Heptadeuteriopropyl)-3-(3-methylsulfonylphenyl)piperidine is in scientific research. This compound is useful for studying the mechanism of action and metabolic pathways of duloxetine, a commonly used antidepressant. By using a labeled analogue of duloxetine, researchers can track the fate of the compound in the body and gain insights into its pharmacokinetics and pharmacodynamics.
特性
IUPAC Name |
(3S)-1-(1,1,2,2,3,3,3-heptadeuteriopropyl)-3-(3-methylsulfonylphenyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S/c1-3-9-16-10-5-7-14(12-16)13-6-4-8-15(11-13)19(2,17)18/h4,6,8,11,14H,3,5,7,9-10,12H2,1-2H3/t14-/m1/s1/i1D3,3D2,9D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVBVBMMNFIXGE-OQSFHDDPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC(C1)C2=CC(=CC=C2)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N1CCC[C@H](C1)C2=CC(=CC=C2)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 46782607 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565149.png)
![2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565150.png)
![2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565151.png)
![9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B565153.png)





